

In-Depth Technical Guide: AV123 (CAS Number 233605-81-7)

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Compound of Interest

Compound Name: AV123

Cat. No.: B12411749

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **AV123** (CAS Number 233605-81-7), a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document includes key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action within the necroptosis signaling pathway.

Chemical and Physical Properties

AV123 is a small molecule inhibitor with the following properties:

Property	Value
CAS Number	233605-81-7
Chemical Name	N-Butyl-6-nitro-1H-benzimidazol-2-amine
Molecular Formula	C ₁₁ H ₁₄ N ₄ O ₂ [1]
Molecular Weight	234.25 g/mol [1]
SMILES	O=--INVALID-LINK--[O-][2]
Appearance	Solid powder[3]
Purity	≥98%[3]
Solubility	Soluble in DMSO (≥200 mg/mL)[3]

Biological Activity

AV123 is characterized as a non-cytotoxic inhibitor of RIPK1, a critical regulator of necroptosis, a form of programmed cell death.[1][4][5] It selectively blocks necroptotic cell death induced by tumor necrosis factor-alpha (TNF-α) without affecting apoptotic pathways.[1][4][5] This specificity makes **AV123** a valuable tool for studying cellular death mechanisms and a potential therapeutic candidate for conditions where necroptosis is implicated, such as ischemia-reperfusion injury, inflammatory diseases, and neurodegenerative disorders.[1][4][5]

Quantitative Biological Data

Parameter	Value	Description
IC ₅₀ (RIPK1)	12.12 μM	The half-maximal inhibitory concentration against RIPK1 kinase activity.[1][4][5]
EC ₅₀ (Necroptosis)	1.7 μM	The half-maximal effective concentration for blocking TNF-α-induced necroptosis in FADD-deficient Jurkat cells.[1][4][5]

Kinase Selectivity Profile

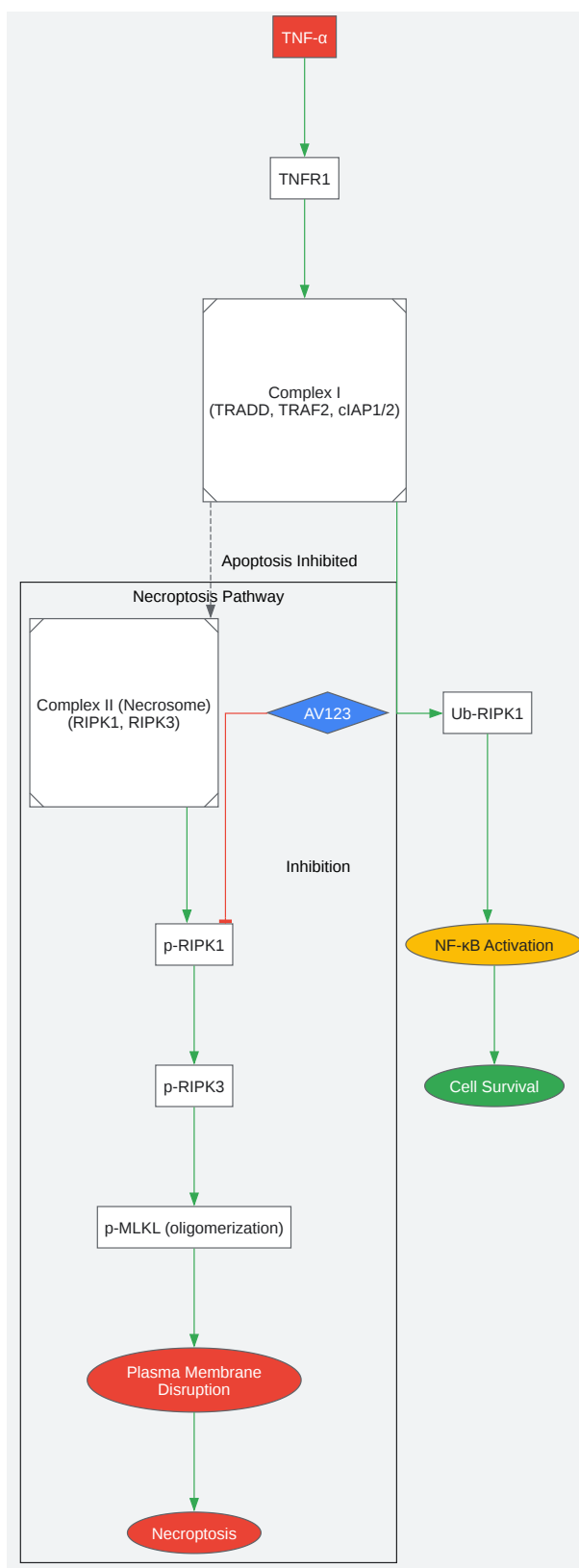
AV123 has been shown to have selectivity for RIPK1 over a panel of other kinases.

Kinase	IC ₅₀
CDK9/CyclinT	0.48 μ M
CLK1 (Mus musculus)	0.80 μ M
DYRK1A (Rattus norvegicus)	1.80 μ M
CDK2/CyclinA, CDK5/p25, HASPIN, Pim1, CK1 ϵ , JAK3, ABL1, RIPK3, AURKB	>10 μ M

Mechanism of Action: Inhibition of TNF- α -Induced Necroptosis

AV123 exerts its biological effect by inhibiting the kinase activity of RIPK1. In the TNF- α signaling pathway, the binding of TNF- α to its receptor (TNFR1) can trigger distinct cellular outcomes, including survival, apoptosis, and necroptosis. In scenarios where apoptosis is inhibited (for example, in FADD-deficient cells), TNFR1 activation leads to the formation of a protein complex known as the necrosome. This complex includes RIPK1 and RIPK3. The kinase activity of RIPK1 is essential for the recruitment and phosphorylation of RIPK3, which in turn phosphorylates and activates the mixed lineage kinase domain-like pseudokinase (MLKL). Activated MLKL translocates to the plasma membrane, leading to membrane disruption and subsequent necroptotic cell death. **AV123** intervenes in this cascade by directly inhibiting the kinase function of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis.

Signaling Pathway Diagram



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Caption: TNF-α-induced necroptosis pathway and the inhibitory action of **AV123**.

Experimental Protocols

The following are representative protocols for assessing the inhibitory activity of **AV123**.

RIPK1 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of **AV123** to inhibit the enzymatic activity of purified RIPK1. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human RIPK1 enzyme
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution
- **AV123** (test compound)
- ADP-Glo™ Kinase Assay Kit
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of **AV123** in DMSO.
- Add a small volume (e.g., 50 nL) of the diluted **AV123** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the recombinant RIPK1 enzyme to the wells.
- Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the K_m for RIPK1.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **AV123** relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of **AV123** to protect cells from TNF- α -induced necroptosis. FADD-deficient Jurkat T cells are a suitable model as they are sensitized to undergo necroptosis upon TNF- α stimulation.^{[6][7]}

Materials:

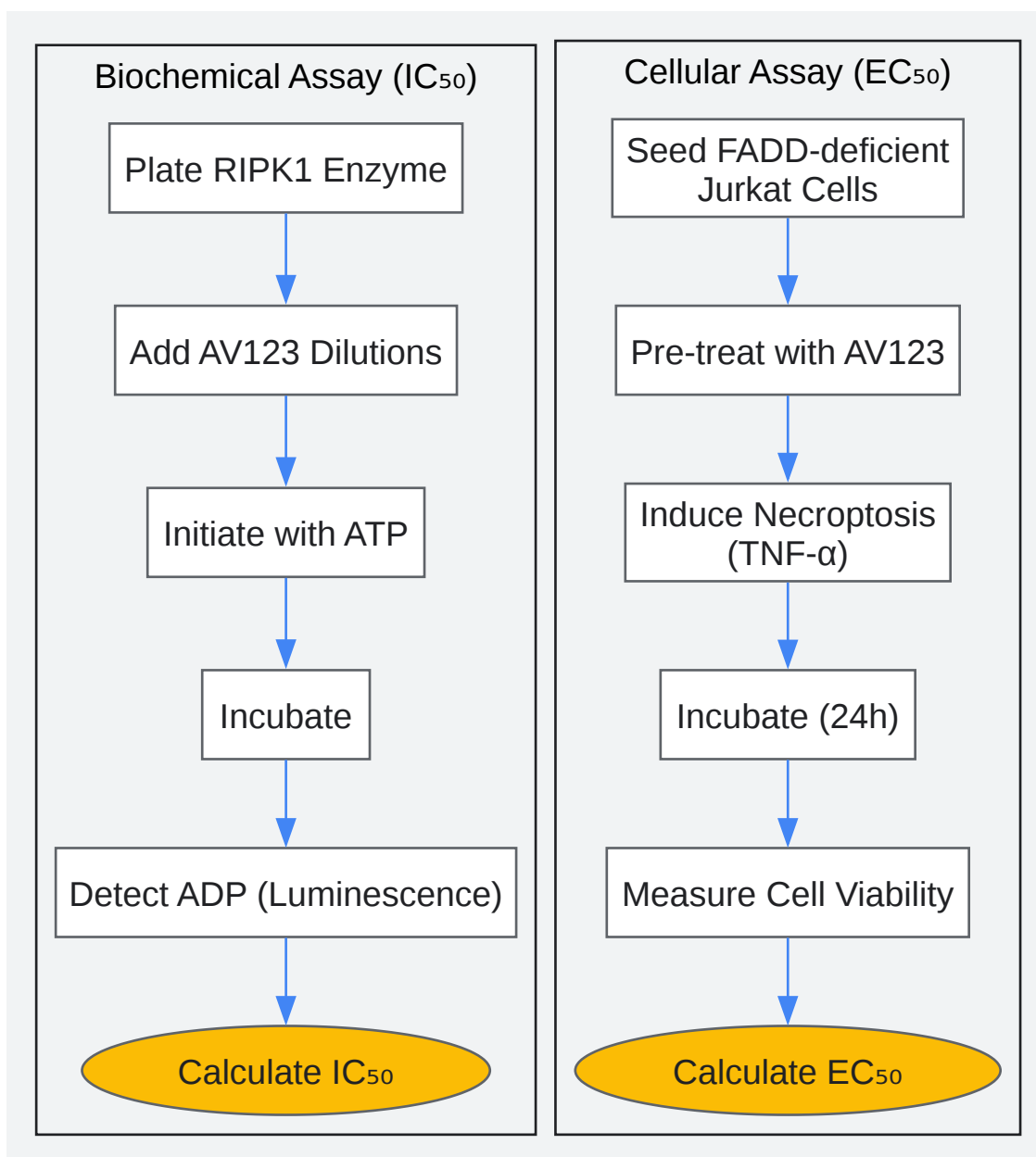
- FADD-deficient Jurkat T cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **AV123**
- Human TNF- α
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well clear-bottom white plates

Procedure:

- Seed FADD-deficient Jurkat T cells into a 96-well plate at a density of approximately 2×10^4 cells per well.
- Prepare serial dilutions of **AV123** in the cell culture medium.
- Add the diluted **AV123** to the appropriate wells. Include wells with vehicle control (DMSO).

- Pre-incubate the cells with **AV123** for 1-2 hours at 37°C in a CO₂ incubator.
- Induce necroptosis by adding human TNF-α to the wells at a final concentration known to induce cell death in this cell line (e.g., 20 ng/mL). Include a set of wells with no TNF-α as a negative control.
- Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
- Equilibrate the plates to room temperature.
- Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent protection from cell death for each concentration of **AV123** and determine the EC₅₀ value.

Experimental Workflow Diagram



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Caption: Workflow for determining the IC₅₀ and EC₅₀ of **AV123**.

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